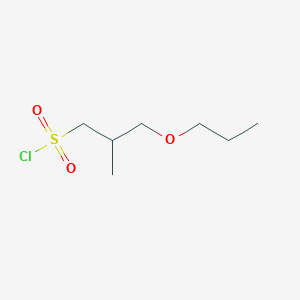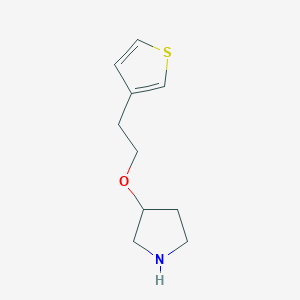
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine is a compound that features a thiophene ring and a pyrrolidine ring connected by an ethoxy linker Thiophene is a five-membered aromatic ring containing sulfur, while pyrrolidine is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine typically involves the reaction of thiophene derivatives with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where a thiophene derivative with a leaving group (such as a halide) reacts with pyrrolidine in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification methods such as column chromatography or recrystallization are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors
Mécanisme D'action
The mechanism of action of 3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine involves its interaction with specific molecular targets. The thiophene ring can interact with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like 2-(thiophen-2-yl)ethanol and 3-(thiophen-2-yl)propanoic acid share the thiophene ring structure.
Pyrrolidine derivatives: Compounds such as 1-(2-pyrrolidinyl)ethanone and 2-(pyrrolidin-1-yl)ethanol share the pyrrolidine ring structure
Uniqueness
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine is unique due to the combination of the thiophene and pyrrolidine rings connected by an ethoxy linker. This structure provides a unique set of chemical and biological properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C10H15NOS |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
3-(2-thiophen-3-ylethoxy)pyrrolidine |
InChI |
InChI=1S/C10H15NOS/c1-4-11-7-10(1)12-5-2-9-3-6-13-8-9/h3,6,8,10-11H,1-2,4-5,7H2 |
Clé InChI |
QOYSXLUBINSKFW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OCCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


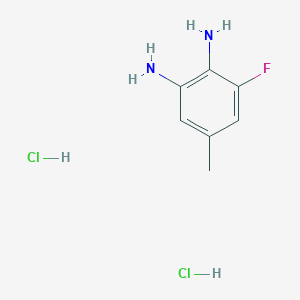
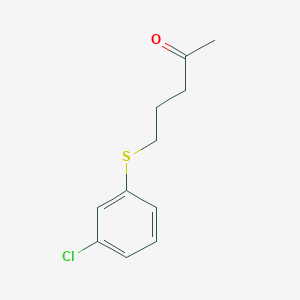
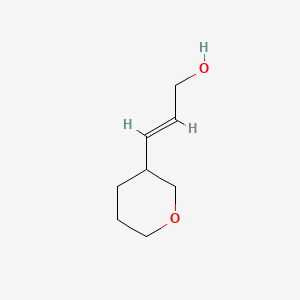

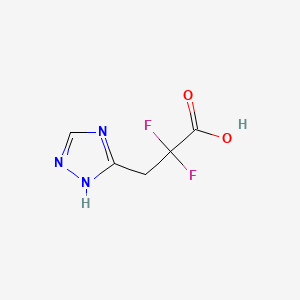

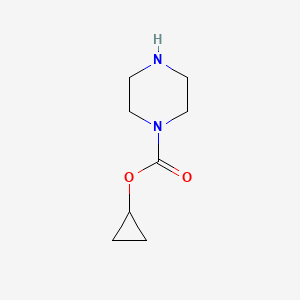
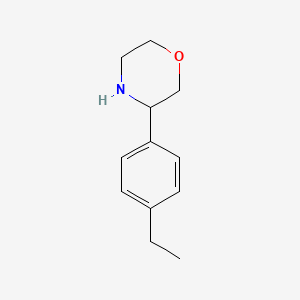
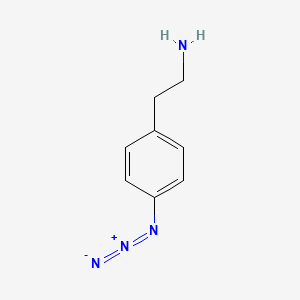
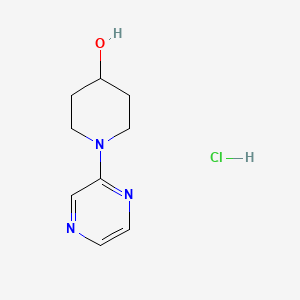


![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
